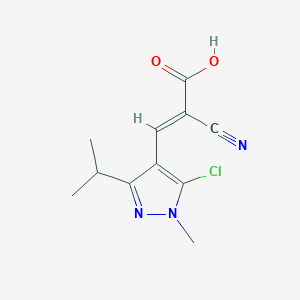
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to a class of drugs known as Janus kinase inhibitors, which target the Janus kinase (JAK) pathway to reduce inflammation and immune responses.
作用機序
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid targets the JAK pathway, which is involved in regulating immune responses and inflammation. Specifically, it inhibits the activity of JAK3, which is important for the function of T cells and natural killer cells. By blocking JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in inflammation and immune responses. It also reduces the activation and proliferation of T cells and natural killer cells, which are important for immune function. In addition, this compound has been shown to reduce joint damage and improve symptoms in patients with rheumatoid arthritis.
実験室実験の利点と制限
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified to optimize its properties. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, this compound has some limitations for lab experiments. It is a potent inhibitor of JAK3, which may limit its specificity for certain cell types or signaling pathways. It may also have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on (E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of focus is on optimizing its properties for use in specific autoimmune diseases. For example, modifying the structure of this compound may improve its efficacy in treating psoriasis or inflammatory bowel disease. Another area of focus is on understanding the long-term safety and efficacy of this compound. Finally, there is interest in developing combination therapies that target multiple pathways involved in autoimmune diseases, including the JAK pathway targeted by this compound.
合成法
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is synthesized using a multi-step process, starting with the reaction of 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyanoacetic acid to give the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. It has shown promising results in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune disorders. This compound has also been studied for its potential use in preventing transplant rejection and treating other inflammatory conditions such as inflammatory bowel disease.
特性
IUPAC Name |
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)9-8(10(12)15(3)14-9)4-7(5-13)11(16)17/h4,6H,1-3H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGZMCSFTXRIF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
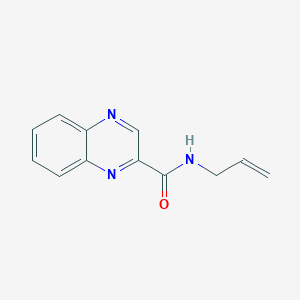
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
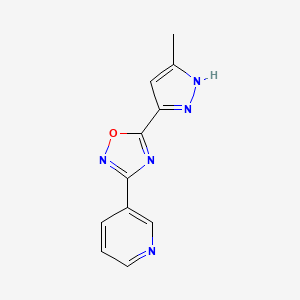

![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
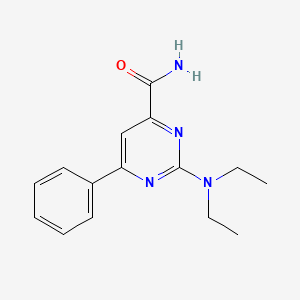

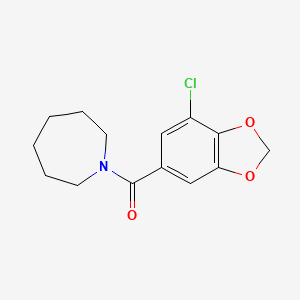
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
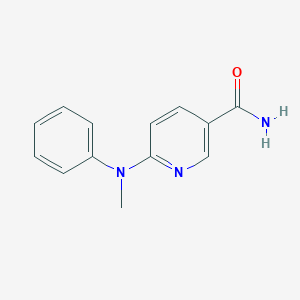
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)